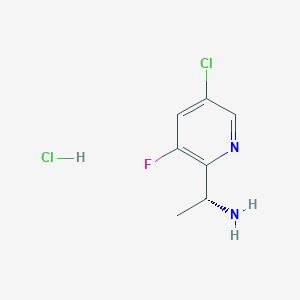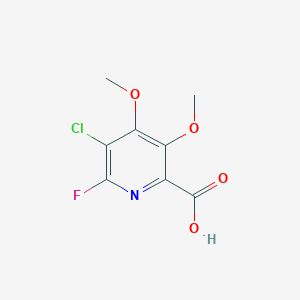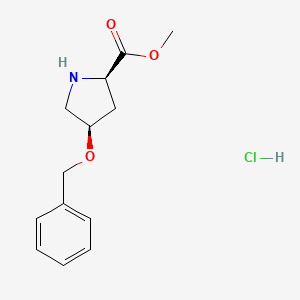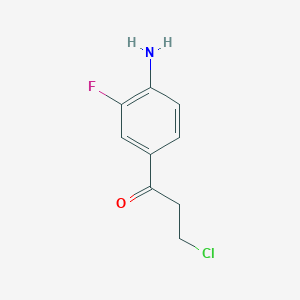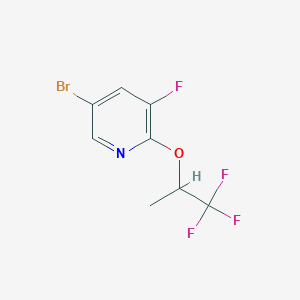
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which impart unique chemical properties. It is used as a reactant in various chemical syntheses, particularly in the preparation of insecticides and acaricides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluoropyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoroethanol attacks the brominated pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.
科学研究应用
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
作用机制
The mechanism of action of 5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to biological targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoropyridine: Shares similar structural features but lacks the trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but without the additional fluorine atom on the pyridine ring.
Uniqueness
5-Bromo-3-fluoro-2-(2,2,2-trifluoro-1-methyl-ethoxy)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound in various chemical syntheses and research applications.
属性
分子式 |
C8H6BrF4NO |
|---|---|
分子量 |
288.04 g/mol |
IUPAC 名称 |
5-bromo-3-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)pyridine |
InChI |
InChI=1S/C8H6BrF4NO/c1-4(8(11,12)13)15-7-6(10)2-5(9)3-14-7/h2-4H,1H3 |
InChI 键 |
DZGVGKWXXPFUAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=N1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
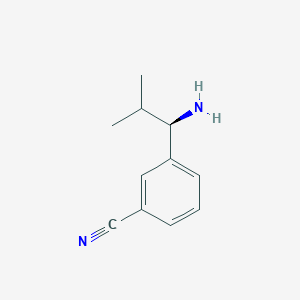
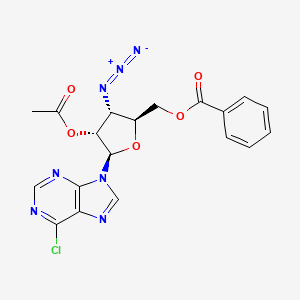
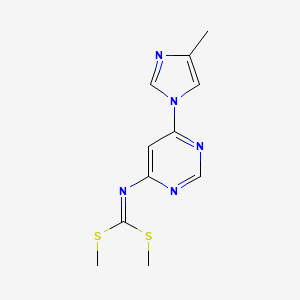
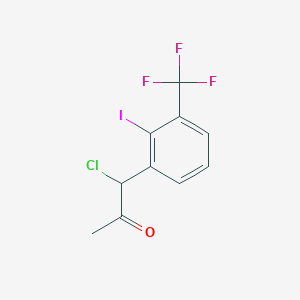
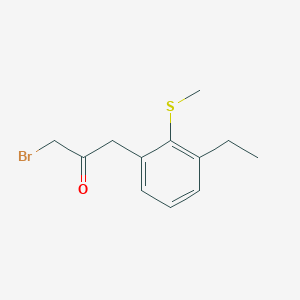


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
